2-Methyl-1,3-benzoxazol-4-amine
Overview
Description
2-Methyl-1,3-benzoxazol-4-amine is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of benzoxazole, characterized by the presence of a methyl group at the second position and an amine group at the fourth position of the benzoxazole ring.
Mechanism of Action
Target of Action
2-Methyl-1,3-benzoxazol-4-amine is a member of the benzoxazole family, a group of compounds known for their wide range of biological activities Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazoles are known to interact with their targets, leading to various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazoles are known to influence a broad substrate scope and functionalization, offering several biological activities .
Pharmacokinetics
The compound’s molecular weight is 14817 , which could potentially influence its bioavailability.
Result of Action
Benzoxazoles are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can downregulate the expression of genes associated with cell growth, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can activate certain signaling pathways that lead to cell death, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazol-4-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal oxides or ionic liquids may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups; reactions often conducted in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Methyl-1,3-benzoxazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the methyl and amine groups.
2-Aminobenzoxazole: Similar structure but without the methyl group.
2-Methylbenzoxazole: Lacks the amine group at the fourth position.
Uniqueness: 2-Methyl-1,3-benzoxazol-4-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULNBJKLTXMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442335 | |
Record name | 2-Methyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342897-54-5 | |
Record name | 2-Methyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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